1,2,4,5-Tétraéthynylbenzène

Vue d'ensemble

Description

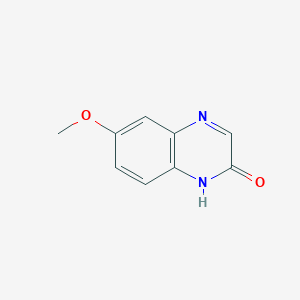

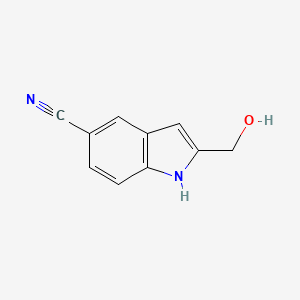

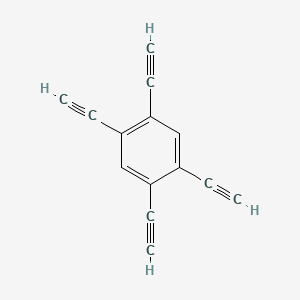

1,2,4,5-Tetraethynylbenzene is an organic compound with the molecular formula C14H6. It is a benzene derivative where four ethynyl groups are attached to the benzene ring at the 1, 2, 4, and 5 positions.

Applications De Recherche Scientifique

1,2,4,5-Tetraethynylbenzene has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and polymers.

Electronics: Its derivatives are explored for use in electronic devices due to their conductive properties.

Photocatalysis: It is used in the development of photocatalysts for environmental and energy applications.

Mécanisme D'action

Mode of Action

It’s known that the compound can participate in various chemical reactions, including substitution, abstraction, and addition reactions .

Biochemical Pathways

It’s known that the compound can be used as a monomer to synthesize covalent organic framework (cofs) materials . COFs are a class of porous polymers with potential applications in gas storage, catalysis, and sensing .

Result of Action

It’s known that the compound can be used to synthesize cofs, which have potential applications in various fields .

Action Environment

It’s known that the compound can react with oh radicals in the atmosphere and wastewater .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2,4,5-Tetraethynylbenzene can be synthesized through several methods, one of which involves the reaction of 1,2,4,5-tetraiodobenzene with (trimethylsilyl)acetylene under Sonogashira coupling conditions. This reaction typically uses palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) and copper iodide as a co-catalyst. The reaction proceeds in the presence of a base, such as triethylamine, and results in the formation of 1,2,4,5-tetrakis[(trimethylsilyl)ethynyl]benzene, which can be subsequently desilylated to yield 1,2,4,5-tetraethynylbenzene .

Industrial Production Methods

While specific industrial production methods for 1,2,4,5-tetraethynylbenzene are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

1,2,4,5-Tetraethynylbenzene undergoes various chemical reactions, including:

Oxidation: The ethynyl groups can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the ethynyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions using palladium or platinum catalysts.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted benzene derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,4,5-Tetraiodobenzene: A precursor used in the synthesis of 1,2,4,5-tetraethynylbenzene.

1,2,4,5-Tetrakis(trimethylsilyl)ethynylbenzene: An intermediate in the synthesis of 1,2,4,5-tetraethynylbenzene.

1,2,4,5-Tetraaminobenzene: Another benzene derivative with four amino groups instead of ethynyl groups.

Uniqueness

1,2,4,5-Tetraethynylbenzene is unique due to its multiple ethynyl groups, which provide high reactivity and versatility in forming various derivatives and materials. Its ability to act as a linker in COFs and MOFs distinguishes it from other benzene derivatives, making it valuable in materials science and organic synthesis .

Propriétés

IUPAC Name |

1,2,4,5-tetraethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6/c1-5-11-9-13(7-3)14(8-4)10-12(11)6-2/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGZOWMDALLUBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1C#C)C#C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500120 | |

| Record name | 1,2,4,5-Tetraethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70603-31-5 | |

| Record name | 1,2,4,5-Tetraethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,2,4,5-tetraethynylbenzene function as a building block in organometallic chemistry?

A: 1,2,4,5-Tetraethynylbenzene serves as a versatile precursor for synthesizing organometallic complexes. Its four symmetrical ethynyl groups allow for the coordination of metal centers, leading to diverse molecular architectures. For example, reacting 1,2,4,5-tetraethynylbenzene with Cp*(dppe)FeCl yields a tetrairon dication complex, 2, where the benzene ring acts as a bridging ligand between four iron centers. [] This complex demonstrates potential as a molecular prototype for quantum-dot cellular automata. []

Q2: What is the influence of the terminal ethynyl groups in 1,2,4,5-tetraethynylbenzene on the electronic properties of organometallic complexes?

A: Research indicates that the terminal ethynyl groups significantly impact the electronic properties of organometallic complexes incorporating 1,2,4,5-tetraethynylbenzene as a bridging ligand. For instance, in a bis(ironvinylidene) complex, the presence of these groups modifies the electronic communication and magnetic coupling interactions compared to complexes with unsubstituted bridging ligands. [] Specifically, the terminal ethynyl groups weaken the electronic communication and strengthen magnetic coupling interactions. []

Q3: How is 1,2,4,5-tetraethynylbenzene utilized in polymer chemistry?

A: 1,2,4,5-Tetraethynylbenzene acts as a key monomer in synthesizing poly(aryleneethynylene) type polymers. It can react with other monomers, like 2,5-diiodo-3-hexylthiophene, through palladium-catalyzed polycondensation reactions. [] The resulting polymers exhibit interesting optical properties, including photoluminescence, making them potentially valuable in materials science applications. [] Furthermore, 1,2,4,5-tetraethynylbenzene enables the creation of star-type polymers when reacted with oligomeric poly(aryleneethynylene)s. []

Q4: What role does 1,2,4,5-tetraethynylbenzene play in supramolecular chemistry?

A: 1,2,4,5-Tetraethynylbenzene serves as a central core for constructing supramolecular assemblies. By attaching functional groups to its ethynyl units, researchers can control the self-assembly process. For example, attaching radially π-extended tetrathiafulvalene (TTF) tetramers to 1,2,4,5-tetraethynylbenzene leads to the formation of electrochromic nanofibers. [] These nanofibers exhibit potential applications in materials science due to their unique electronic and optical properties. []

Q5: Can 1,2,4,5-tetraethynylbenzene be used in the synthesis of complex polycyclic aromatic hydrocarbons?

A: Yes, 1,2,4,5-tetraethynylbenzene acts as a valuable starting material for synthesizing complex polycyclic aromatic hydrocarbons, specifically bispentalenes. [] Gold-catalyzed annulation reactions of unsymmetrically substituted 1,2-di(arylethynyl)benzene derivatives, derived from 1,2,4,5-tetraethynylbenzene, enable precise control over the regioselectivity of the reaction. [] This control is crucial for accessing specific bispentalene isomers, which are promising structures for various material science applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.